sEH Inhibitory Potency of TPPU: Superior to Metabolites and Comparator Inhibitors
The sEH inhibitor TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) demonstrates exceptional potency against human sEH with an IC50 of 1.1 nM, significantly lower than its metabolites M1 (3 nM), M2 (16 nM), M3 (83 nM), and M4 (158 nM) [1]. In head-to-head comparisons, TPPU (IC50 3.7 nM) is more potent than t-TUCB (IC50 ~50 nM) against human sEH [2].
| Evidence Dimension | Inhibitory potency (IC50) against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | TPPU: 1.1 nM (human sEH) |
| Comparator Or Baseline | Metabolites: M1 (3 nM), M2 (16 nM), M3 (83 nM), M4 (158 nM); t-TUCB: ~50 nM |
| Quantified Difference | TPPU is ~3- to 144-fold more potent than its metabolites and ~13.5-fold more potent than t-TUCB |
| Conditions | CMNPC fluorescent assay for TPPU and metabolites; comparative data for t-TUCB from published studies |
Why This Matters
This level of potency ensures that even minor impurities or metabolic degradation products are unlikely to interfere with experimental outcomes, making TPPU a reliable tool compound for sEH research.
- [1] Wan D, Yang J, McReynolds CB, et al. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Front Pharmacol. 2019;10:464. Table 3. View Source
- [2] Kodani SD, Bhakta S, Hwang SH, et al. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. Bioorg Med Chem Lett. 2018;28(4):762-768. View Source
